molecular formula C19H17F4NO3 B2945169 Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate CAS No. 338414-98-5

Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B2945169
CAS No.: 338414-98-5
M. Wt: 383.343
InChI Key: GOUNNPACDUUKKR-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a fluorophenyl group, a trifluoromethyl group, and an ester group attached to the quinoline ring. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a hexahydroquinoline ring, a fluorophenyl group, a trifluoromethyl group, and an ester group. Techniques like NMR, mass spectrometry, and X-ray diffraction could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters. The trifluoromethyl group could potentially influence the compound’s acidity and stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorine atoms could increase the compound’s stability and influence its polarity .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a compound that has been explored in various synthetic and chemical research studies, focusing on its potential for creating new cinnoline and fluoroquinolone derivatives, which are of significant interest due to their pharmaceutical applications.

  • A study highlighted a new and convenient synthesis of 4-hydroxycinnoline-3-carboxylate derivatives, demonstrating the reactivity of ethyl 2-diazo-3-(2, 4, 5-trifluorophenyl)-3-oxopropionates with tri-n-butylphosphine, leading to various fluorinated cinnoline derivatives (Miyamoto & Matsumoto, 1988).
  • Research into the synthesis of 5-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinolines from ethyl 6,7-difluoro-, 6,7,8-trifluoro- and 5,6,7,8-tetrafluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylates with methyl methacrylate showcased a new approach to [a]-fused fluoroquinolones, highlighting the precursor role of such compounds for the synthesis of [a]-fused fluoroquinolones (Tsoi et al., 2001).

Medicinal Chemistry and Drug Development

The compound and its derivatives have been utilized in medicinal chemistry, primarily for the development of new antibacterial agents and in exploring novel synthetic pathways for pharmacologically active molecules.

  • A study presented the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, noting their potential utility as fluorophores in biochemistry and medicine, as well as their potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).
  • Ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates have been synthesized by a tandem addition-elimination-SNAr reaction from ethyl 2-(2-fluorobenzoyl)acetate, showcasing the importance of this structural motif in several drug compounds (Bunce, Lee, & Grant, 2011).

Future Directions

The study of novel quinoline derivatives is a vibrant area of research, with potential applications in medicinal chemistry and other fields. Future research could explore the synthesis, characterization, and potential applications of this compound .

Mechanism of Action

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO3/c1-2-27-18(26)16-14(10-6-8-11(20)9-7-10)15-12(4-3-5-13(15)25)24-17(16)19(21,22)23/h6-9,14,24H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUNNPACDUUKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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